molecular formula C12H14BrClN2 B1378175 3-(4-Bromophenyl)-1-propylpyrazole HCl CAS No. 1403483-58-8

3-(4-Bromophenyl)-1-propylpyrazole HCl

Cat. No. B1378175
M. Wt: 301.61 g/mol
InChI Key: VYXZVEMYGVIJBZ-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)-1-propylpyrazole HCl” is a chemical compound likely containing a pyrazole core, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological and pharmacological activities .

Scientific Research Applications

Anticonvulsant Activity

Research on the synthesis and anticonvulsant activity of sodium channel-blocking 3-aminopyrroles, which are structurally related to pyrazoles, indicates that certain compounds exhibit significant activity with minimal neurotoxicity. For instance, a study found that 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester demonstrated protective effects in rats with no noted neurotoxicity at doses up to 500 mg/kg, suggesting the potential of bromophenyl-substituted pyrazoles in the development of anticonvulsant drugs (Unverferth et al., 1998).

Corrosion Inhibition

Compounds featuring pyrazole and bromophenyl groups have been investigated as corrosion inhibitors. For example, heterocyclic diazoles, including pyrazole derivatives, were shown to inhibit iron corrosion in acidic environments, underscoring their potential as protective agents for metal surfaces (Babić-Samardžija et al., 2005).

Enzyme Inhibition

Aminopyrazole-substituted metallophthalocyanines have been synthesized and found to be effective inhibitors of α-glycosidase, acetylcholinesterase (AChE), human carbonic anhydrase I and II isoforms (hCA I and II), and butyrylcholinesterase (BChE). These findings indicate the utility of bromophenyl-substituted pyrazoles in the study of metabolic enzymes and the potential for therapeutic applications (Güzel et al., 2019).

Antibacterial Activity

Compounds incorporating bromophenyl and pyrazole units have shown promising antibacterial activity. For instance, 1-(4-Substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles exhibited potent antimicrobial activities against various pathogenic strains, suggesting the potential of such structures in antimicrobial research (Zhao et al., 2012).

properties

IUPAC Name

3-(4-bromophenyl)-1-propylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2.ClH/c1-2-8-15-9-7-12(14-15)10-3-5-11(13)6-4-10;/h3-7,9H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXZVEMYGVIJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-propylpyrazole HCl

CAS RN

1403483-58-8
Record name 1H-Pyrazole, 3-(4-bromophenyl)-1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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